methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
Methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a structurally complex heterocyclic compound featuring:
- A benzenesulfonyl group (electron-withdrawing, enhancing stability and influencing intermolecular interactions).
- A dihydro-1H-pyrrol-2-yl backbone with hydroxy and oxo groups (likely critical for hydrogen bonding and catalytic interactions).
Properties
IUPAC Name |
methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO6S/c1-32-24(29)16-9-7-15(8-10-16)20-22(33(30,31)19-5-3-2-4-6-19)21(27)23(28)26(20)18-13-11-17(25)12-14-18/h2-14,20,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQHNMKQVGRABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where the pyrrole intermediate is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents on the aromatic rings, such as halogens or nitro groups.
Scientific Research Applications
Methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity to certain biological targets, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized properties:
Key Observations:
Electron-Withdrawing Groups :
- The benzenesulfonyl group in the target compound may confer greater metabolic stability compared to the 2-furoyl group in ’s compound, which is less electron-deficient .
- The 4-fluorophenyl substituent aligns with agrochemicals like flusilazole, where fluorine enhances binding to fungal cytochrome P450 enzymes .
Solubility and Bioavailability :
- The hydroxyethoxyethyl group in ’s compound likely improves water solubility, whereas the target compound’s hydrophobic benzenesulfonyl and 4-fluorophenyl groups may limit solubility but enhance membrane permeability .
Biological Activity: The dihydro-1H-pyrrol core is a common pharmacophore in enzyme inhibitors (e.g., kinase inhibitors).
Biological Activity
Methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a compound with significant biological activity, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications through a review of diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Benzenesulfonyl group : Known for its role in enhancing the solubility and bioavailability of drugs.
- 4-Fluorophenyl moiety : Often associated with increased potency in biological activity.
- Pyrrole ring : Contributes to the compound’s interaction with biological targets.
Research indicates that this compound functions primarily through:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases which are crucial in cancer cell proliferation. For instance, it affects the MEK/ERK signaling pathway, leading to reduced cell growth in certain leukemia cell lines .
- Enzyme Inhibition : It exhibits selective inhibitory activity against specific enzymes, such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases .
In Vitro Studies
Several studies have assessed the biological activity of this compound in vitro:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 |
| Study 2 | MOLM13 (acute monocytic leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 |
| Study 3 | Butyrylcholinesterase (BChE) | 46.42 | Enzyme inhibition |
These findings suggest that the compound has potent anti-cancer properties and can modulate cholinergic activity.
Case Studies
A notable case study involved the administration of this compound in a xenograft model. The results indicated significant tumor growth inhibition when administered at a dosage of 10 mg/kg, demonstrating its potential as an effective therapeutic agent .
Potential Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit critical signaling pathways in cancer cells, it holds promise as a chemotherapeutic agent.
- Neurodegenerative Diseases : Its inhibitory effect on BChE may provide a therapeutic avenue for conditions like Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
